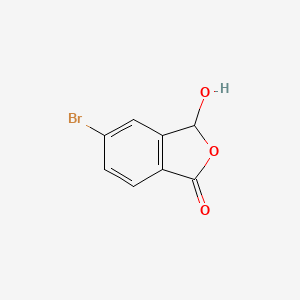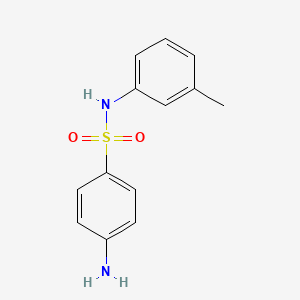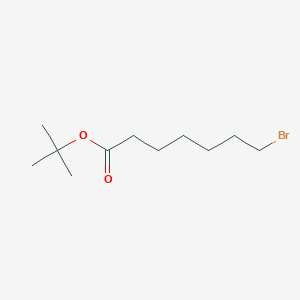
5-bromo-3-hydroxy-3H-isobenzofuran-1-one
Vue d'ensemble
Description
5-Bromo-3-hydroxy-3H-isobenzofuran-1-one is a heterocyclic compound . It has a molecular weight of 229.03 and its IUPAC name is 5-bromo-3-hydroxy-2-benzofuran-1(3H)-one . The compound has been used as a starting material for the synthesis of citalopram .
Synthesis Analysis
The compound has been synthesized through a bromination reaction of carboxamide . The exact configuration of the product was determined by X-ray analysis . The compound was diazotized with NaNO2 and concentrated HCl to yield the diazonium salt .Molecular Structure Analysis
The compound has a linear formula of C8H5BrO3 . It crystallizes with two almost identical molecules in the asymmetric unit . In each molecule, all non-H atoms are coplanar .Chemical Reactions Analysis
The compound undergoes a bromination reaction to yield a rearrangement product . The reaction mechanism for the rearrangement product has been proposed .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.03 . Its IUPAC name is 5-bromo-3-hydroxy-2-benzofuran-1(3H)-one . The compound is a heterocyclic compound .Applications De Recherche Scientifique
Pharmaceutical Research
This compound is utilized in pharmaceutical research as a precursor for the synthesis of various drugs. Its derivative, citalopram, is a well-known antidepressant . The bromine atom present in the compound allows for further functionalization, making it a versatile building block in medicinal chemistry.
Mécanisme D'action
Mode of Action
It is known that the bromination of cyclohexane-1-carboxamide in ch 2 cl 2 yields a very interesting sole product . This suggests that the compound may interact with its targets through a bromination mechanism, but further studies are needed to confirm this hypothesis and elucidate the resulting changes.
Propriétés
IUPAC Name |
5-bromo-3-hydroxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,8,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPAMEIHXKSDRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557783 | |
| Record name | 5-Bromo-3-hydroxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-hydroxy-3H-isobenzofuran-1-one | |
CAS RN |
102126-71-6 | |
| Record name | 5-Bromo-3-hydroxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)


![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)




![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)
